2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a hydrazone group through a cyano and ethoxy-substituted ethylidene bridge . It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazone . This intermediate is then reacted with 2-carboxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the purity of the final product .
Analyse Chemischer Reaktionen
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity . The hydrazone moiety is particularly important for its biological activity, as it can form stable complexes with metal ions and participate in redox reactions . These interactions can lead to the generation of reactive oxygen species, which may contribute to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid can be compared with other similar compounds, such as:
2-[(2E)-2-(1-cyano-2-oxoethylidene)hydrazinyl]benzoic acid: This compound lacks the ethoxy group, which may affect its reactivity and biological activity.
2-[(2E)-2-(1-cyano-2-methoxy-2-oxoethylidene)hydrazinyl]benzoic acid: The presence of a methoxy group instead of an ethoxy group can influence its solubility and interaction with biological targets.
2-[(2E)-2-(1-cyano-2-oxoethylidene)hydrazinyl]benzoic acid: This compound has a simpler structure and may exhibit different chemical and biological properties compared to the ethoxy-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H11N3O4 |
---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(18)10(7-13)15-14-9-6-4-3-5-8(9)11(16)17/h3-6,14H,2H2,1H3,(H,16,17)/b15-10+ |
InChI-Schlüssel |
QTKLKPFTUVLLJF-XNTDXEJSSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1C(=O)O)/C#N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C(=O)O)C#N |
Löslichkeit |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.